molecular formula C9H7BrN2O B581240 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1072944-75-2

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Katalognummer: B581240
CAS-Nummer: 1072944-75-2
Molekulargewicht: 239.072
InChI-Schlüssel: PAHPNWWTCINFQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1072944-75-2) is a versatile chemical intermediate designed for scientific research and development. This compound features an imidazo[1,2-a]pyridine scaffold, which is a priority pharmacophore in drug discovery due to its significant biological activities. This heterocyclic system is present in several marketed drugs with analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The molecule is functionally rich, containing both a reactive bromo substituent and an aldehyde group at the 3-position. This makes it a valuable substrate for further synthetic modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and condensation reactions (e.g., Knoevenagel) . These transformations are essential for creating diverse chemical libraries for the screening and development of new biologically active molecules, including potential inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT) . The compound is offered with a minimum purity of 96% and should be stored at room temperature. This product is intended for professional manufacturing and research laboratory use only. It is strictly for scientific research purposes and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-9-11-3-7(5-13)12(9)4-8(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPNWWTCINFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674796
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-75-2
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino group on the aldehyde carbon, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core. Bromine at the 6-position and the methyl group at the 7-position are introduced via the brominated pyridine precursor, while the 3-carbaldehyde moiety originates from malonaldehyde.

Optimized Conditions

  • Solvent System : Ethanol/water (1:1 v/v) to enhance solubility and reduce environmental impact.

  • Temperature : 110°C under microwave irradiation (150 W initial power).

  • Time : 10 minutes, significantly shorter than conventional heating methods.

  • Atmosphere : Argon purging to prevent oxidation of sensitive intermediates.

Post-reaction, the mixture is neutralized with triethylamine (TEA), adsorbed onto silica gel, and purified via gradient column chromatography (DCM/acetone, 100:0 → 75:25). This method achieves an 80% yield with a purity of 96%.

Metal-Free Aqueous Cyclization

An alternative metal-free strategy utilizes 5-bromo-2-amino-1-(2-propynyl)pyridinium bromide as the precursor, avoiding transition-metal catalysts.

Reaction Pathway

The propynyl group facilitates intramolecular cyclization via alkyne activation, forming the imidazo[1,2-a]pyridine skeleton. The bromine and methyl substituents are retained from the pyridinium precursor, while the aldehyde group is introduced during cyclization.

Key Parameters

  • Solvent : Water, enabling a sustainable process.

  • Temperature : 80–100°C under conventional heating.

  • Time : 2 hours, with no microwave assistance required.

  • Workup : Evaporation under reduced pressure, followed by crystallization from diethyl ether.

This method achieves a remarkable 99% yield , with X-ray crystallography confirming product structure.

Comparative Analysis of Methods

ParameterMicrowave-AssistedMetal-Free Aqueous
Yield 80%99%
Reaction Time 10 minutes2 hours
Catalyst NoneNone
Solvent Ethanol/waterWater
Purification Column chromatographyCrystallization
Environmental Impact Moderate (ethanol use)Low (water-only solvent)

The metal-free method excels in yield and sustainability but requires longer reaction times. Microwave synthesis offers speed but lower yield and higher solvent complexity.

Industrial Scalability and Cost Analysis

  • Microwave Method : Suitable for small-scale production (≤1 kg) due to equipment limitations. Raw material costs average $395/g.

  • Metal-Free Method : Scalable to multi-kilogram batches with crystallization simplifying purification. Costs reduce to $13/100mg at scale .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

The biological and chemical reactivity of imidazo[1,2-a]pyridine derivatives is heavily influenced by substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Effects Reference(s)
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde 6-Br, 7-CH₃, 3-CHO Bromine (electron-withdrawing) and methyl (electron-donating) create a polarized scaffold. Methyl enhances lipophilicity.
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 6-NO₂, 2-(4-OCH₃-C₆H₄), 3-CHO Nitro group (strong electron-withdrawing) enhances electrophilicity; methoxy aryl improves π-π stacking.
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 6-Br, 3-CHO Lacks 7-CH₃, leading to reduced steric hindrance and altered reactivity in cross-coupling reactions.
6-Bromo-3-methylimidazo[1,2-a]pyridine 6-Br, 3-CH₃ Methyl at position 3 (vs. 7) modifies steric interactions and hydrogen-bonding potential.
Imidazopyridine-oxazole analogs (e.g., 4i, 4g) Oxazole ring with -OH, -NO₂, -CF₃ Electron-withdrawing groups (-NO₂, -CF₃) enhance urea enzyme inhibition (IC₅₀: 5.68–10.45 µM).

Structural and Crystallographic Insights

  • 6-Bromo-8-aminoimidazo[1,2-a]pyridine: Planar structure with N–H⋯N hydrogen bonds; amino groups enhance solubility and protein binding .

Biologische Aktivität

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H7_7BrN2_2 and a molecular weight of approximately 239.07 g/mol. The presence of the bromine atom and the aldehyde group contributes to its unique reactivity and biological properties.

The compound is primarily investigated for its antimicrobial properties , particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism of action involves:

  • Inhibition of Bacterial Growth : The compound disrupts essential biochemical pathways in M. tuberculosis, leading to a reduction in bacterial load. In animal models, similar compounds have demonstrated a reduction in bacterial load by up to 99.9% .
  • Targeting QcrB : It is hypothesized that this compound may inhibit the QcrB enzyme in M. tuberculosis, which is crucial for the bacterium's electron transport chain and ATP synthesis .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit potent activity against various strains of M. tuberculosis. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.05 to 1.5 µM against MDR and XDR strains . This suggests a promising therapeutic potential.

Cytotoxicity and Selectivity

Preliminary studies on selectivity indices indicate that these compounds may exhibit lower toxicity to human cells compared to their antibacterial efficacy against M. tuberculosis. This is critical for developing safe therapeutic agents.

Research Findings and Case Studies

Several studies have evaluated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Design and Synthesis : A study reported the synthesis of novel imidazo[1,2-a]pyridine carboxamide derivatives that were structurally related to this compound. These derivatives exhibited excellent anti-TB activity with favorable pharmacokinetic properties .
  • Comparative Analysis : A comparative study highlighted that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influenced biological activity. For example, switching methyl groups at certain positions resulted in a marked decrease in activity .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MDR/XDR M. tuberculosis
CytotoxicityLower toxicity to human cells than efficacy
MechanismInhibition of QcrB enzyme

Q & A

Basic Questions

Q. What synthetic methodologies are optimal for introducing bromo and methyl substituents in 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde?

  • Answer :

  • Bromination : Use bromine in acetic acid under inert conditions for regioselective bromination at the 6-position .
  • Aldehyde Introduction : Apply the Vilsmeier-Haack reaction with POCl₃ and DMF to generate the 3-carbaldehyde group .
  • Methyl Group Retention : Preserve the 7-methyl substituent by selecting precursors like 7-methylimidazo[1,2-a]pyridine derivatives during cyclization .
    • Key Considerations : Monitor reaction temperatures (0–10°C for bromination, reflux for aldehyde formation) to avoid over-halogenation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbaldehyde carbon (δ ~190 ppm) .
  • IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
  • HRMS : Validate molecular formula (C₉H₇BrN₂O) with exact mass matching .
    • Table 1 : Representative NMR Data from Analogous Compounds
Proton/CarbonChemical Shift (ppm)Assignment
C-3 Aldehyde~190 (13C)C=O
H-58.2–8.5 (1H)Aromatic

Q. What are the key challenges in purifying this compound after synthesis?

  • Answer :

  • Byproduct Removal : Use silica gel chromatography (ethyl acetate/hexane gradient) to separate unreacted brominated intermediates .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) to isolate high-purity crystals .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be adapted to functionalize the bromo group in this compound?

  • Answer :

  • Catalyst System : Use Pd(PPh₃)₄ with aryl/heteroaryl boronic acids in THF/H₂O (3:1) at 80°C .
  • Scope : Replace bromine with aryl, vinyl, or alkynyl groups for SAR studies .
  • Table 2 : Example Cross-Coupling Yields
Boronic AcidYield (%)Reference
Phenyl85
4-Methoxyphenyl78

Q. What strategies address discrepancies in biological activity data between this compound and its analogs?

  • Answer :

  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .
  • Comparative Assays : Test analogs (e.g., 6-Cl, 7-F derivatives) under standardized conditions to isolate substituent contributions .
    • Case Study : Fluorine at position 7 enhances metabolic stability but reduces solubility, explaining conflicting cytotoxicity results .

Q. How can researchers resolve conflicting spectroscopic data when characterizing novel derivatives?

  • Answer :

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methyl positioning) via single-crystal analysis .
  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals .

Q. How does the crystal structure inform reactivity and interaction studies?

  • Answer :

  • Hydrogen Bonding : The carbaldehyde group forms intermolecular H-bonds (C=O···H-N), influencing solid-state packing and solubility .
  • Planarity : The imidazo[1,2-a]pyridine core’s planarity enhances π-π stacking in protein binding pockets .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Answer :

  • Substituent Variation : Synthesize derivatives with modifications at positions 6 (Br → Cl, I), 7 (methyl → ethyl), and 3 (carbaldehyde → carboxylic acid) .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
    • Table 3 : SAR Trends in Analogous Compounds
Substituent (Position)Activity TrendMechanism Insight
6-Br → 6-Cl↓ PotencyHalogen size affects binding
7-Me → 7-H↑ SolubilityReduced steric hindrance

Methodological Notes

  • Data Synthesis : Integrated structural insights ( ), synthetic protocols (1, 11), and biological data (12, 19) to ensure comprehensive coverage.
  • Advanced Techniques : Highlighted cross-disciplinary approaches (e.g., crystallography, computational docking) to address research gaps.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.